

Spectroscopic analysis (NMR, MS) to confirm 2-(2-Bromophenyl)-2-oxoacetic acid structure

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Compound of Interest	
Compound Name:	2-(2-Bromophenyl)-2-oxoacetic acid
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Spectroscopic Showdown: Confirming the Structure of 2-(2-Bromophenyl)-2-oxoacetic Acid

A comparative guide to the spectroscopic analysis of **2-(2-Bromophenyl)-2-oxoacetic acid** against its structural isomers and parent compound. This guide provides a detailed examination of expected and experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to facilitate unambiguous structural confirmation for researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical research and organic synthesis, the precise structural elucidation of novel compounds is paramount. **2-(2-Bromophenyl)-2-oxoacetic acid**, a halogenated derivative of phenylglyoxylic acid, presents a unique analytical challenge due to the influence of the ortho-bromine substituent on its spectroscopic properties. This guide offers a comparative analysis of its expected spectroscopic data with experimental data from its para-substituted isomer, 4-Bromophenyl-2-oxoacetic acid, and the parent compound, Phenylglyoxylic acid.

At a Glance: Spectroscopic Comparison

The following tables summarize the key predicted and experimental NMR and MS data for **2-(2-Bromophenyl)-2-oxoacetic acid** and its comparators.

Table 1: ^1H NMR Data (Predicted vs. Experimental)

Compound	Aromatic Protons (ppm)	Carboxylic Acid Proton (ppm)
2-(2-Bromophenyl)-2-oxoacetic acid (Predicted)	7.40-7.80 (m, 4H)	>10 (s, 1H)
Phenylglyoxylic acid (Experimental)	7.59-7.97 (m, 5H) ^{[1][2][3]}	Not reported in organic solvent
4-Bromophenyl-2-oxoacetic acid (Predicted)	~7.7 (d, 2H), ~7.8 (d, 2H)	>10 (s, 1H)

Table 2: ^{13}C NMR Data (Predicted vs. Experimental)

Compound	C=O (keto) (ppm)	C=O (acid) (ppm)	Aromatic Carbons (ppm)	C-Br (ppm)
2-(2-Bromophenyl)-2-oxoacetic acid (Predicted)	~185	~165	128-135	~122
Phenylglyoxylic acid (Experimental)	199.7 ^[2]	175.9 ^[2]	131.9-137.9 ^[2]	N/A
4-Bromophenyl-2-oxoacetic acid (Experimental)	Not explicitly assigned	Not explicitly assigned	129-132 ^[4]	Not explicitly assigned

Table 3: Mass Spectrometry Data (Predicted vs. Experimental)

Compound	Molecular Formula	Molecular Weight	Expected [M-H] ⁻	Key Fragments (m/z)
2-(2-Bromophenyl)-2-oxoacetic acid (Predicted)	C ₈ H ₅ BrO ₃	228.03 / 230.03	226.9 / 228.9	183/185 ([M-COOH] ⁺), 155/157 ([M-COOH-CO] ⁺), 76
Phenylglyoxylic acid (Experimental)	C ₈ H ₆ O ₃	150.13	149.02[1]	105 ([M-COOH] ⁺), 77 ([C ₆ H ₅] ⁺)
4-Bromophenyl-2-oxoacetic acid (Predicted)	C ₈ H ₅ BrO ₃	228.03 / 230.03	226.9 / 228.9	183/185 ([M-COOH] ⁺), 155/157 ([M-COOH-CO] ⁺), 76

Elucidating the Structure: A Deep Dive into the Spectra

The ortho-position of the bromine atom in **2-(2-Bromophenyl)-2-oxoacetic acid** is expected to induce notable shifts in the NMR spectra compared to its para-isomer and the unsubstituted parent compound.

In the predicted ¹H NMR spectrum, the aromatic protons of the target molecule are expected to appear as a complex multiplet due to the varied electronic environments and coupling constants. This contrasts with the more symmetrical patterns anticipated for the para-substituted analog.

For the ¹³C NMR spectrum, the carbon directly bonded to the bromine atom is predicted to have a chemical shift around 122 ppm. The electron-withdrawing effects of the bromine and the two carbonyl groups will influence the chemical shifts of the aromatic carbons.

Mass spectrometry provides definitive confirmation of the molecular weight and elemental composition. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the [M+2]⁺ peak, with a near 1:1 ratio. Fragmentation

patterns, such as the loss of the carboxylic acid group (-COOH) and carbon monoxide (-CO), further support the proposed structure.

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and MS data for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][7][8]

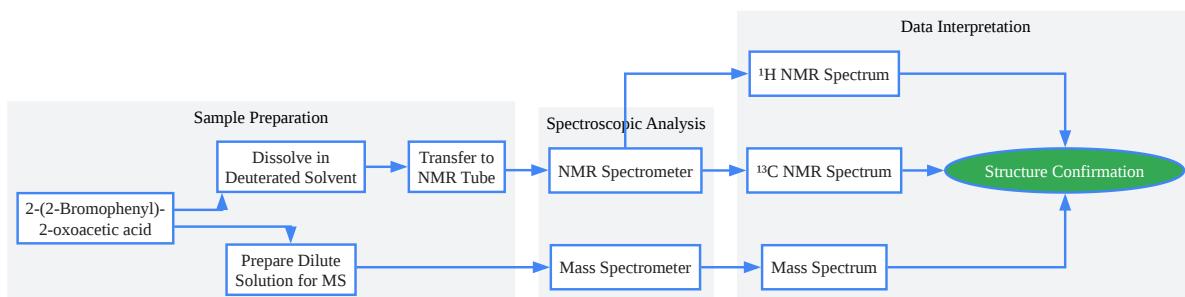
- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Use a standard single-pulse experiment (e.g., Bruker's 'zg30').
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - The relaxation delay should be set to at least 5 times the longest T_1 relaxation time of the protons of interest to ensure accurate integration.
- ^{13}C NMR Acquisition:
 - Employ a proton-decoupled pulse sequence (e.g., Bruker's 'zgpg30').
 - A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

Mass Spectrometry (MS)[9][10][11][12][13]

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, often run in negative ion mode to detect the deprotonated molecular ion $[M-H]^-$.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and observe the isotopic pattern. For further structural information, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting daughter ions.

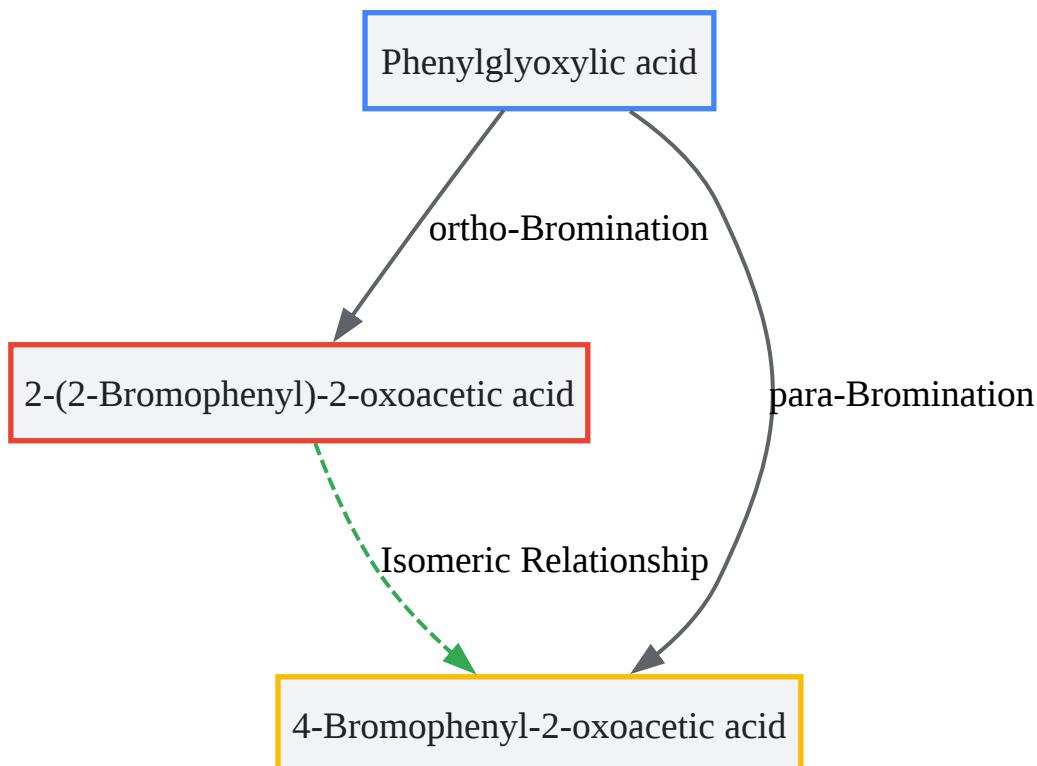
Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the key structural relationships.



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Caption: Workflow for Spectroscopic Analysis.



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Caption: Structural Relationships of Analytes.

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